Sodium cyanide

概述

描述

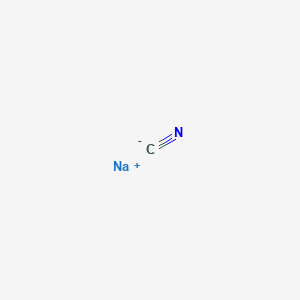

Sodium cyanide (NaCN) is an inorganic compound composed of a sodium cation (Na⁺) and a cyanide anion (CN⁻), with a molar mass of 49.01 g/mol. It forms a white crystalline solid structure similar to sodium chloride (NaCl) and is highly soluble in water . Industrially, NaCN is synthesized by reacting hydrogen cyanide (HCN) with sodium hydroxide (NaOH) . Its applications span mining (gold and silver extraction), electroplating, and chemical synthesis . NaCN is acutely toxic, as the cyanide ion inhibits cellular respiration by binding to cytochrome c oxidase, leading to systemic hypoxia .

准备方法

Synthetic Routes and Reaction Conditions: Sodium cyanide is typically synthesized by reacting hydrogen cyanide with sodium hydroxide. The reaction is as follows: [ \text{HCN} + \text{NaOH} \rightarrow \text{NaCN} + \text{H}_2\text{O} ] This method is widely used due to its efficiency and simplicity .

Industrial Production Methods: Historically, this compound was produced using the Castner process, which involves the reaction of sodium amide with carbon at elevated temperatures: [ \text{NaNH}_2 + \text{C} \rightarrow \text{NaCN} + \text{H}_2 ] this method has largely been replaced by the more efficient hydrogen cyanide and sodium hydroxide reaction .

Types of Reactions:

Oxidation: this compound can be oxidized to form sodium cyanate: [ \text{NaCN} + \text{H}_2\text{O}_2 \rightarrow \text{NaOCN} + \text{H}_2\text{O} ]

Reduction: this compound can reduce certain metal ions to their elemental form.

Substitution: this compound can undergo nucleophilic substitution reactions, forming nitriles.

Common Reagents and Conditions:

Strong Acids: Reacts with strong acids to release hydrogen cyanide gas: [ \text{NaCN} + \text{H}^+ \rightarrow \text{HCN} + \text{Na}^+ ]

Oxidizing Agents: Reacts with hydrogen peroxide to form sodium cyanate.

Major Products:

Sodium Cyanate: Formed from the oxidation of this compound.

Hydrogen Cyanide: Released when this compound reacts with acids.

科学研究应用

Mining Industry

Gold Extraction

Sodium cyanide is predominantly used in the gold mining industry, specifically in the cyanidation process. This technique allows for the extraction of gold from low-grade ores by dissolving the metal in a cyanide solution. The reaction can be summarized as follows:

This process accounts for over 70% of global this compound consumption, with approximately 40,000-60,000 tonnes used annually in Australia alone for gold recovery . The high affinity of gold for cyanide facilitates efficient extraction, making it a critical component in modern mining operations.

Base Metal Flotation

In addition to gold extraction, this compound is also utilized in the flotation of base metals such as copper, lead, and zinc. This application leverages its properties to enhance the separation of valuable minerals from ore .

Chemical Manufacturing

This compound serves as a vital feedstock in the production of various chemicals. It is involved in synthesizing:

- Cyanuric chloride

- Cyanogen chloride

- Nitriles , which are essential in pharmaceuticals and agrochemicals.

For instance, this compound acts as a strong nucleophile in organic synthesis, facilitating reactions that produce nitriles like benzyl cyanide from benzyl chloride .

Niche Applications

While its primary applications are industrial, this compound has niche uses that include:

- Pest Control : Historically used as an insecticide and rodenticide; however, these applications were phased out by the EPA due to safety concerns.

- Research : Employed in laboratory settings for testing and analytical purposes .

Safety and Environmental Concerns

This compound is extremely toxic, with an oral lethal dose estimated at less than 5 mg/kg for humans. Its use poses significant health risks if not managed properly. The compound can release hydrogen cyanide (HCN) when exposed to moisture or acids, necessitating stringent safety protocols during handling and storage .

Due to its toxicity, this compound is subject to strict regulations worldwide. In Australia, for example, the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) monitors its use to protect public health and the environment .

Case Study: Environmental Impact of Cyanidation

A study conducted on the Remance mine in Panama highlighted significant environmental challenges associated with cyanidation processes using this compound. The research emphasized the need for improved waste management practices to mitigate ecological damage while balancing economic benefits from gold extraction .

Case Study: Chemical Synthesis

In a controlled laboratory setting, this compound was utilized to synthesize various nitriles from halides, demonstrating its versatility as a reagent in organic chemistry. The efficiency of these reactions underscores its importance in pharmaceutical development .

作用机制

Sodium cyanide exerts its toxic effects by inhibiting cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain. By binding to the iron atom in cytochrome c oxidase, this compound prevents the transfer of electrons to oxygen, effectively halting cellular respiration. This leads to a rapid decrease in ATP production and can result in cell death .

相似化合物的比较

Potassium Cyanide (KCN)

Chemical Properties :

- Formula: KCN; molar mass: 65.12 g/mol.

- Solubility: Slightly higher than NaCN (approx. 71.6 g/100 mL vs. 48 g/100 mL at 25°C) .

- Structure: Ionic lattice similar to NaCN, with K⁺ replacing Na⁺ .

Toxicity :

- LD₅₀ (oral, rats): ~5–10 mg/kg, comparable to NaCN . Both cause symptoms like dizziness, nausea, and respiratory failure .

Hydrogen Cyanide (HCN)

Chemical Properties :

- Formula: HCN; molar mass: 27.03 g/mol.

- Physical State: Volatile liquid/gas at room temperature.

Toxicity :

- Rapidly lethal via inhalation (LC₅₀: 100–300 ppm in humans). Toxicity mechanism mirrors cyanide salts but with faster absorption .

Metal Cyanides (e.g., Cadmium Cyanide)

Chemical Properties :

- Example: Cd(CN)₂, formed from CdO and NaCN in electroplating baths .

- Lower water solubility compared to alkali cyanides.

Toxicity :

Substituted Nitriles (e.g., Malononitriles)

Chemical Properties :

- Example: Ethoxymethylene-malononitrile (C₅H₆N₂O).

- Contain CN groups but with organic side chains.

Toxicity :

Data Tables

Table 1: Comparative Properties of Sodium Cyanide and Potassium Cyanide

Research Findings

- Toxicity Mitigation: Sodium nitroprusside (SNP), a cyanide-releasing vasodilator, was incorporated into silica nanoparticles, reducing cyanide release by 60% while retaining efficacy .

- Environmental Degradation : Immobilized P. putida cells degrade NaCN more efficiently (up to 120 mM) than free cells (4 mM) .

- Nematicidal Activity: NaCN’s toxicity to Meloidogyne incognita parallels acetone cyanohydrin, a natural cyanogen from cassava .

- Structural Dependence: Substituted malononitriles, unlike NaCN, inhibit tumor growth, highlighting the role of organic moieties in bioactivity .

生物活性

Sodium cyanide (NaCN) is a highly toxic compound that poses significant risks to biological systems. Its biological activity primarily stems from its ability to inhibit cellular respiration by interfering with the electron transport chain, particularly through the inhibition of cytochrome c oxidase. This article explores the biological activity of this compound, focusing on its effects on various organisms, mechanisms of toxicity, and relevant case studies.

This compound acts as a potent inhibitor of aerobic respiration. It binds to the ferric ion in cytochrome c oxidase, preventing the transfer of electrons to oxygen. This inhibition leads to a cessation of ATP production via oxidative phosphorylation, resulting in cellular hypoxia and energy depletion. The following processes are particularly affected:

- Inhibition of Enzymatic Activity : this compound disrupts key metabolic enzymes, leading to alterations in metabolic pathways.

- Lactic Acidosis : Due to anaerobic metabolism, lactate accumulates, causing lactic acidosis which can further impair physiological functions.

Effects on Aquatic Organisms

A study conducted on the African catfish (Clarias gariepinus) demonstrated that exposure to sublethal concentrations (0.75 mg/L) of this compound significantly altered oxidative enzyme activities. The findings included:

- Succinate Dehydrogenase (SDH) Activity : A marked decline in SDH activity was observed across various tissues, with gills showing a maximum decrease of 66% after eight days.

- Lactate Dehydrogenase (LDH) Activity : Conversely, LDH activity increased over time, indicating a shift towards anaerobic metabolism due to cyanide exposure. Maximum LDH activity was recorded in gills, suggesting direct damage to respiratory tissues.

| Tissue | Control SDH Activity | Day 1 | Day 2 | Day 4 | Day 6 | Day 8 |

|---|---|---|---|---|---|---|

| Brain | 0.71 ± 0.05 | 0.62 ± 0.06 | 0.55 ± 0.04 | 0.46 ± 0.05 | 0.38 ± 0.02 | 0.29 ± 0.03 |

| Gill | 1.12 ± 0.05 | 0.97 ± 0.04 | 0.85 ± 0.03 | 0.65 ± 0.07 | 0.41 ± 0.05 | 0.34 ± 0.04 |

| Liver | 1.88 ± 0.10 | 1.69 ± 0.08 | 1.46 ± 0.10 | 1.28 ± 0.07 | 1.17 ± 0.07 | 1.08 ± 0.06 |

| Muscle | 0.79 ± 0.06 | 0.68 ± 0.05 | 0.57 ± 0.04 | 0.41 ± 0.05 | 0.29 ± 0.03 |

This study highlights the significant impact of this compound on the oxidative metabolism and overall health of aquatic organisms .

Effects on Mammals

This compound's toxic effects extend to mammals as well, where it can cause severe physiological disturbances:

- Acute Toxicity : In humans, acute exposure can lead to symptoms such as headache, dizziness, confusion, and respiratory failure within minutes due to rapid onset hypoxia.

- Chronic Exposure : Studies indicate that chronic low-level exposure may lead to neuropathic conditions and thyroid dysfunctions . For instance, a study involving F344/N rats revealed that long-term exposure resulted in reduced body weight and altered reproductive parameters without immediate lethality .

Case Studies

Several case reports illustrate the lethal potential of this compound:

- Acute Poisoning Incidents : Reports indicate that exposure levels as low as can be fatal for humans . Symptoms include convulsions and loss of consciousness within minutes.

- Industrial Exposure : Workers exposed to this compound in industrial settings have experienced upper respiratory irritation and systemic toxicity at concentrations above permissible limits .

常见问题

Basic Research Questions

Q. How can researchers safely handle sodium cyanide in laboratory settings while ensuring compliance with safety protocols?

- Methodological Answer :

- Step 1 : Implement strict personal protective equipment (PPE) protocols, including nitrile gloves, lab coats, and respiratory protection when handling powders or aerosols .

- Step 2 : Conduct experiments in well-ventilated fume hoods to minimize inhalation risks. Use corrosion-resistant containers for storage to prevent material degradation .

- Step 3 : Establish emergency response procedures, including immediate access to cyanide antidote kits (e.g., sodium nitrite/sodium thiosulfate) and protocols for spill containment using inert absorbents .

- Step 4 : Regularly train personnel on hazard communication standards (OSHA 29 CFR 1910.1200) and first-aid measures for acute exposure scenarios .

Q. What are the best practices for designing controlled experiments involving this compound to study its chemical reactivity?

- Methodological Answer :

- Step 1 : Define clear independent variables (e.g., pH, temperature) and dependent variables (e.g., reaction kinetics, cyanide ion release) using hypothesis-driven frameworks .

- Step 2 : Use standardized buffers and calibrate instruments (e.g., ion-selective electrodes for cyanide quantification) to ensure reproducibility .

- Step 3 : Include negative controls (e.g., reactions without catalysts) and positive controls (e.g., known cyanide degradation pathways) to validate results .

- Step 4 : Document all experimental parameters in supplementary materials to enable replication, adhering to journal guidelines for data transparency .

Q. How should researchers address contradictions in published toxicity data for this compound across different biological models?

- Methodological Answer :

- Step 1 : Perform a systematic literature review to identify variables causing discrepancies (e.g., species-specific metabolic pathways, exposure duration) .

- Step 2 : Replicate conflicting studies under standardized conditions, focusing on dose-response relationships and endpoint measurements (e.g., LC50 values) .

- Step 3 : Apply meta-analysis tools to quantify heterogeneity across studies, using software like R or Python for statistical integration .

- Step 4 : Publish null or contradictory findings to reduce publication bias and refine toxicity models .

Q. What methodologies ensure reproducibility in this compound experiments, particularly in synthetic chemistry applications?

- Methodological Answer :

- Step 1 : Pre-purify this compound to ≥99% purity and characterize it via ICP-MS or titration to confirm stoichiometry .

- Step 2 : Use automated synthesis platforms (e.g., flow reactors) to minimize human error in reaction scaling .

- Step 3 : Share raw datasets (e.g., NMR spectra, crystallography files) in repositories like Zenodo or institutional databases .

- Step 4 : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for metadata annotation .

Advanced Research Questions

Q. What advanced techniques can resolve ambiguities in the environmental fate of this compound degradation products?

- Methodological Answer :

- Step 1 : Employ high-resolution mass spectrometry (HRMS) paired with isotopic labeling to track cyanide transformation pathways (e.g., to thiocyanate or ammonia) .

- Step 2 : Simulate environmental conditions (e.g., UV exposure, microbial activity) in mesocosm experiments to assess long-term ecotoxicity .

- Step 3 : Integrate computational models (e.g., QSAR or molecular dynamics) to predict degradation kinetics under variable pH and salinity .

- Step 4 : Collaborate with geochemists and microbiologists to validate field data against laboratory models .

Q. How can researchers ethically extrapolate this compound toxicity data from animal models to human risk assessments?

- Methodological Answer :

- Step 1 : Use physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies differences in cyanide metabolism (e.g., rhodanese enzyme activity) .

- Step 2 : Validate in vitro human cell-line studies (e.g., hepatocytes) against in vivo rodent data to identify translational thresholds .

- Step 3 : Engage bioethicists and regulatory bodies to design non-invasive clinical studies using sub-toxic cyanide biomarkers (e.g., urinary thiocyanate) .

- Step 4 : Publish limitations explicitly, including uncertainties in dose-scaling and metabolic pathway conservation .

Q. What interdisciplinary approaches are critical for studying this compound’s role in prebiotic chemistry or metalloenzyme mimicry?

- Methodological Answer :

- Step 1 : Combine geochemical synthesis (e.g., hydrothermal vent simulations) with cyanide-mediated peptide bond formation assays .

- Step 2 : Use X-ray absorption spectroscopy (XAS) to characterize cyanide-metal coordination in artificial enzyme active sites .

- Step 3 : Collaborate with astrobiologists to test cyanide reactivity under extraterrestrial conditions (e.g., Martian regolith analogs) .

- Step 4 : Apply machine learning to screen cyanide-derived cofactors for catalytic efficiency in non-aqueous solvents .

Q. How can researchers mitigate methodological biases when analyzing this compound’s neurotoxic mechanisms in vitro?

- Methodological Answer :

- Step 1 : Standardize cell culture conditions (e.g., oxygen tension, glucose levels) to prevent confounding oxidative stress responses .

- Step 2 : Use multi-electrode arrays (MEAs) or calcium imaging to quantify real-time neuronal activity changes post-cyanide exposure .

- Step 3 : Cross-validate findings with transcriptomic/proteomic profiling to identify pathway-specific effects (e.g., mitochondrial dysfunction) .

- Step 4 : Disclose potential conflicts, such as funding sources or proprietary assay kits, in compliance with academic integrity guidelines .

属性

IUPAC Name |

sodium;cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.Na/c1-2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWBNISUBARLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CNNa, NaCN | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium cyanide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_cyanide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024309 | |

| Record name | Sodium cyanide (Na(CN)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium cyanide appears as a white crystalline solid, lump solid or powder. A deadly human poison by ingestion. Toxic by skin absorption through open wounds, by ingestion, and by inhalation of dust., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, White, granular or crystalline solid with a faint, almond-like odor; [NIOSH] Deliquescent; [CHEMINFO], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. ODOURLESS WHEN DRY., White, granular or crystalline solid with a faint, almond-like odor. | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium cyanide (Na(CN)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium cyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/717 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

2725 °F at 760 mmHg (EPA, 1998), 1496 °C, 2725 °F | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Not combustible (EPA, 1998) | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 48 G/100 CC WATER @ 10 °C, 82 G/100 CC WATER @ 35 °C, Slightly sol in alcohol, Solubility in water, g/l at 20 °C: 480-520 (freely soluble), (77 °F): 58% | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.595 g/cu cm @ 20 °C, 1.6 g/cm³, 1.60 | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1 mmHg at 1502.6 °F (EPA, 1998), 1 mm Hg @ 817 °C; 10 mm Hg @ 983 °C, Vapor pressure, kPa at 800 °C: 0.1, 0 mmHg (approx) | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White cubic crystals, WHITE SOLID IN FORM OF GRANULES, FLAKES, OR EGGS (RESEMBLING CHICKEN EGGS), White, granular or crystalline solid. | |

CAS No. |

143-33-9 | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium cyanide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM CYANIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sodium cyanide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sodium-cyanide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sodium cyanide (Na(CN)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium cyanide (Na(CN)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5DDB9Z95G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1047 °F (EPA, 1998), 563 °C, 564 °C, 1047 °F | |

| Record name | SODIUM CYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4477 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM CYANIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/734 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM CYANIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium cyanide (as CN) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0562.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。